molecular formula C12H15N B14327646 1H-Indole, 1,2,4,6-tetramethyl- CAS No. 97799-86-5

1H-Indole, 1,2,4,6-tetramethyl-

Cat. No.: B14327646
CAS No.: 97799-86-5
M. Wt: 173.25 g/mol
InChI Key: MDIFLYIDJFGJKK-UHFFFAOYSA-N
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Description

1H-Indole, 1,2,4,6-tetramethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their wide range of biological activities and are often used as building blocks in organic synthesis . The tetramethyl substitution on the indole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 1,2,4,6-tetramethyl- can be synthesized using several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . This method is known for its efficiency and high yield. Another method involves the cyclization of ortho-substituted anilines, which can be catalyzed by transition metals .

Industrial Production Methods: Industrial production of 1H-Indole, 1,2,4,6-tetramethyl- typically involves large-scale Fischer indole synthesis. This process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 1,2,4,6-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, indolines, and quinonoid compounds .

Scientific Research Applications

1H-Indole, 1,2,4,6-tetramethyl- has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for developing pharmaceutical agents.

    Industry: The compound is used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 1H-Indole, 1,2,4,6-tetramethyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It is known to interfere with cellular pathways, leading to effects such as apoptosis in cancer cells and inhibition of microbial growth .

Comparison with Similar Compounds

  • 1H-Indole, 1,2,3,4-tetramethyl-
  • 1H-Indole, 1,2,5,6-tetramethyl-
  • 1H-Indole, 1,3,4,5-tetramethyl-

Comparison: 1H-Indole, 1,2,4,6-tetramethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other tetramethyl indoles, it may exhibit different pharmacological properties and synthetic utility .

Properties

CAS No.

97799-86-5

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1,2,4,6-tetramethylindole

InChI

InChI=1S/C12H15N/c1-8-5-9(2)11-7-10(3)13(4)12(11)6-8/h5-7H,1-4H3

InChI Key

MDIFLYIDJFGJKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(N(C2=C1)C)C)C

Origin of Product

United States

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